1-tert-Butyl-3,5-dimethyl-2-nitrobenzene
Description
Contextual Significance of Nitroaromatic Derivatives in Chemical Research
Nitroaromatic compounds are foundational materials in the chemical industry, serving as crucial intermediates in the synthesis of a wide array of commercial products. nih.gov Their applications span the production of dyes, polymers, pesticides, and explosives. nih.gov Furthermore, they are pivotal precursors in the pharmaceutical industry for creating various drugs. scielo.br The significance of these compounds stems largely from the electronic properties of the nitro group. As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic aromatic substitution. libretexts.orgdocbrown.info This dual reactivity makes nitroaromatics versatile building blocks in organic synthesis. The presence of the nitro group also imparts specific biological activities, and many nitro-containing molecules are investigated for their therapeutic potential. scielo.br
Specific Focus: 1-tert-Butyl-3,5-dimethyl-2-nitrobenzene
This article focuses on the specific polysubstituted nitroaromatic compound, this compound. This molecule presents a unique substitution pattern on a benzene (B151609) ring, featuring a nitro group, a bulky tert-butyl group, and two methyl groups. This specific arrangement leads to significant electronic and steric interactions that dictate its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 106273-86-3 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
Data sourced from publicly available chemical databases. chemsrc.comnih.gov
The chemical characteristics of this compound are dictated by the interplay of electronic and steric effects from its four substituents.
Electronic Effects: The nitro group at the C2 position is strongly electron-withdrawing through both inductive and resonance effects, which significantly reduces the electron density of the aromatic ring. libretexts.org Conversely, the tert-butyl group at C1 and the methyl groups at C3 and C5 are alkyl groups, which are known to be weakly electron-donating through an inductive effect. libretexts.org This combination of a powerful deactivating group with three weakly activating groups creates a complex electronic environment on the aromatic ring.
A thorough review of scientific literature reveals a significant lack of research focused specifically on this compound. Basic physical properties such as melting and boiling points are not well-documented in public databases, and there are no extensive studies on its synthesis, reactivity, or potential applications. chemsrc.comnih.gov
This scarcity of information presents several opportunities for future research:
Synthesis and Characterization: There is a need for the development and optimization of a synthetic route to produce this compound in good yield. Subsequent detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and physical methods is essential to establish a foundational understanding of the compound.
Conformational Analysis: A key motivation for studying this molecule is to investigate the structural impact of severe steric crowding. Computational modeling and experimental studies, such as X-ray crystallography, could provide precise insights into the bond angles and the degree to which the nitro group is twisted out of the aromatic plane.
Reactivity Studies: The unique electronic and steric profile of this compound makes it an interesting substrate for reactivity studies. Investigating its behavior in various chemical reactions (e.g., reduction of the nitro group, substitution reactions) would illuminate how extreme steric hindrance governs chemical outcomes. This could lead to the development of novel synthetic methodologies where steric factors are used to control regioselectivity.
Potential Applications: As a highly substituted aromatic compound, it could serve as a unique building block for the synthesis of more complex molecules, potentially in the fields of materials science or medicinal chemistry, where bulky, rigid structures can be advantageous.
Structure
3D Structure
Properties
CAS No. |
106273-86-3 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-tert-butyl-3,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C12H17NO2/c1-8-6-9(2)11(13(14)15)10(7-8)12(3,4)5/h6-7H,1-5H3 |
InChI Key |
MAXOFIZMGUQLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Tert Butyl 3,5 Dimethyl 2 Nitrobenzene
Classical Approaches in Electrophilic Aromatic Nitration
The traditional and most widely employed method for the synthesis of nitroaromatic compounds is electrophilic aromatic nitration using a mixed acid solution.
Mixed Acid Nitration Protocols and Reaction Parameters
The nitration of 1-tert-butyl-3,5-dimethylbenzene is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com
The reaction is generally exothermic and requires careful temperature control to prevent over-nitration and the formation of byproducts. jove.com The reaction temperature is a critical parameter influencing the rate and selectivity of the nitration. For activated aromatic compounds like alkylbenzenes, the reaction can often be carried out at or below room temperature. The reaction time is another important variable that needs to be optimized to ensure complete conversion of the starting material while minimizing side reactions. The typical molar ratio of nitric acid to the aromatic substrate is slightly in excess to ensure complete mononitration.
A general procedure involves the slow addition of the nitrating mixture to a solution of 1-tert-butyl-3,5-dimethylbenzene in an inert solvent or neat, with vigorous stirring and cooling to maintain the desired temperature. After the reaction is complete, the mixture is typically quenched with ice water, and the organic product is extracted, washed, and purified.
Table 1: Typical Reaction Parameters for Mixed Acid Nitration
| Parameter | Typical Range/Value |
| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ |
| Temperature | 0°C to room temperature |
| Reaction Time | 30 minutes to several hours |
| Solvent | Often none (neat) or an inert solvent like dichloromethane |
Regioselectivity and Isomer Formation: Challenges and Control
The regioselectivity of the nitration of 1-tert-butyl-3,5-dimethylbenzene is determined by the directing effects of the three alkyl substituents on the benzene (B151609) ring. The tert-butyl group and the two methyl groups are all ortho, para-directing and activating groups. savemyexams.compressbooks.pub This means they increase the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
In 1-tert-butyl-3,5-dimethylbenzene, the three available positions for substitution are the 2, 4, and 6 positions. All three positions are ortho to at least one alkyl group. Specifically:
The 2-position is ortho to the tert-butyl group and one methyl group.
The 4 and 6-positions are ortho to two methyl groups and para to the tert-butyl group.
The directing effects of the three alkyl groups reinforce each other, favoring substitution at these positions. However, steric hindrance plays a crucial role in determining the final product distribution. jove.comlibretexts.org The bulky tert-butyl group significantly hinders electrophilic attack at its ortho position (the 2-position). msu.edustackexchange.com Similarly, substitution at the 4 and 6 positions, which are situated between two methyl groups, also experiences steric hindrance.
The challenge in synthesizing 1-tert-butyl-3,5-dimethyl-2-nitrobenzene lies in overcoming the steric hindrance at the 2-position to achieve the desired isomer. While the electronic effects of the alkyl groups activate this position, the steric bulk of the adjacent tert-butyl group makes it a less favorable site for attack compared to a less hindered position. Therefore, the nitration of 1-tert-butyl-3,5-dimethylbenzene is expected to yield a mixture of isomers, with the formation of the 2-nitro isomer being a significant challenge. Control over the isomer distribution can be attempted by carefully manipulating reaction parameters such as temperature and the composition of the nitrating agent, although achieving high selectivity for the sterically hindered 2-nitro isomer via classical methods remains difficult.
Advanced Synthetic Techniques in Nitrobenzene (B124822) Synthesis
To address the challenges of regioselectivity, safety, and environmental concerns associated with classical nitration methods, several advanced synthetic techniques have been developed.
Catalytic Nitration Strategies (e.g., Bismuth Nitrate (B79036) with Zeolite Molecular Sieves)
Catalytic nitration offers a milder and often more selective alternative to mixed acid nitration. Various metal nitrates, such as bismuth nitrate, have been employed as nitrating agents. mdpi.com Zeolites, with their shape-selective properties, can be used as solid acid catalysts or supports to enhance regioselectivity. The use of a solid catalyst like zeolite beta in the nitration of xylene isomers has been shown to improve the selectivity for certain isomers. While specific studies on the catalytic nitration of 1-tert-butyl-3,5-dimethylbenzene using bismuth nitrate with zeolite molecular sieves are not extensively documented, this approach holds potential for controlling the formation of the desired 2-nitro isomer by leveraging the shape-selective environment of the zeolite pores.
Microwave-Assisted Synthesis Innovations
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net Microwave irradiation can lead to rapid heating of the reaction mixture, resulting in significantly shorter reaction times compared to conventional heating. rsc.org In the context of nitration, microwave-assisted methods can offer improved yields and, in some cases, enhanced selectivity. The application of microwave technology to the nitration of polysubstituted benzenes could potentially provide a more efficient route to this compound by enabling rapid optimization of reaction conditions to favor the formation of the desired isomer.
Purification and Isolation Techniques in the Synthesis of Nitroaromatics
The synthesis of nitroaromatics often yields a mixture of the desired product along with isomeric byproducts and unreacted starting materials. Therefore, effective purification and isolation techniques are essential to obtain the target compound in high purity.
Chromatography is a powerful technique for separating mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. youtube.com For isomeric mixtures of nitroaromatics, which often have very similar physical properties like boiling points, chromatography is an indispensable tool.
Thin-Layer Chromatography (TLC): TLC is often used for rapid analysis of the reaction mixture to determine the number of components and to find a suitable solvent system for column chromatography. youtube.com The components are separated based on their different affinities for the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. youtube.com
Column Chromatography: This is a preparative technique used to separate larger quantities of the product mixture. A column is packed with a stationary phase, such as silica gel or alumina. The mixture is loaded onto the top of the column, and a solvent (eluent) is passed through, carrying the components at different rates depending on their polarity and interaction with the stationary phase. youtube.com For nitroaromatic isomers, a solvent system of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is often employed. youtube.com
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. Reversed-phase columns (e.g., C18) are commonly used, where a polar mobile phase separates the less polar nitroaromatic compounds. chromforum.org
Supercritical Fluid Chromatography (SFC): SFC can be an effective method for the separation of isomers, including E/Z isomers and enantiomers of certain nitroso-compounds. researchgate.net
Table 2: Chromatographic Methods for Nitroaromatic Isomer Separation
| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Principle of Separation |
| TLC | Silica Gel | Hexane/Ethyl Acetate | Adsorption/Polarity |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Adsorption/Polarity |
| HPLC (Reversed-Phase) | C18 | Acetonitrile/Water | Partitioning/Polarity |
| SFC | Chiral Columns | Supercritical CO₂ / Co-solvent | Partitioning/Chirality |
Recrystallization is a fundamental technique for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.
For nitroaromatics, which are often crystalline solids at room temperature, recrystallization can be a highly effective final purification step to achieve high purity.
Other high-purity isolation procedures include:
Washing: Crude nitroaromatic products can be washed with aqueous solutions to remove acidic impurities. For example, washing with an alkaline solution, such as aqueous ammonia (B1221849) or a caustic solution, can neutralize and extract acidic by-products like nitro-phenolics into the aqueous phase. google.com
Distillation: If the nitroaromatic compound is a liquid or a low-melting solid, vacuum distillation can be used for purification, especially to separate it from non-volatile impurities.
Sublimation: For some solid nitroaromatics, sublimation can be a viable purification method where the solid is heated under vacuum, transitioning directly into a gas, and then condensed back into a pure solid on a cold surface.
These techniques, often used in combination, are vital for obtaining this compound in a state of high purity suitable for further research or application.
Computational Chemistry and Theoretical Investigations of 1 Tert Butyl 3,5 Dimethyl 2 Nitrobenzene
Advanced Quantum Chemical Analyses
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
No published NBO analysis for 1-tert-Butyl-3,5-dimethyl-2-nitrobenzene could be located. Such an analysis would typically quantify donor-acceptor interactions, revealing hyperconjugative effects and the nature of intramolecular bonding.
Quantum Theory of Atoms in Molecules (QTAIM)
There is no available research that has applied QTAIM to this compound. A QTAIM study would characterize the topology of the electron density, defining atomic basins and bond critical points to elucidate the nature of chemical bonds and non-covalent interactions.
Non-Covalent Interaction (NCI) Analysis
Specific NCI analysis of this compound has not been reported. This computational technique is used to visualize and characterize weak interactions, such as van der Waals forces and steric repulsion, which would be particularly insightful for this sterically crowded molecule.
Predictive Modeling for Spectroscopic Properties
While predictive models for spectroscopic properties are a common computational task, no studies have been found that specifically report the predicted IR, NMR, or other spectroscopic data for this compound. Such a study would involve quantum mechanical calculations to simulate the vibrational modes and magnetic shielding tensors of the molecule.
Reactivity Profiles and Mechanistic Studies of 1 Tert Butyl 3,5 Dimethyl 2 Nitrobenzene
Electrophilic Aromatic Substitution Reaction Mechanisms
Electrophilic aromatic substitution (EAS) on the 1-tert-butyl-3,5-dimethyl-2-nitrobenzene ring is heavily influenced by the directing effects and steric hindrance imposed by the existing substituents. The nitro group is a powerful deactivating group and a meta-director, while the alkyl groups (tert-butyl and methyl) are activating and ortho-, para-directors. In this polysubstituted system, the outcome of an electrophilic attack is a result of the competition and reinforcement of these effects.
The steric bulk of the tert-butyl and methyl groups plays a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions. The tert-butyl group, in particular, is exceptionally large and sterically hinders the positions ortho to it (positions 3 and 1, though position 1 is already substituted). In the case of this compound, the positions available for substitution are 4 and 6.
The directing effects of the substituents are as follows:
The tert-butyl group at C1 directs incoming electrophiles to the ortho (C6, as C2 is occupied) and para (C4) positions.
The nitro group at C2 is a strong deactivator and directs meta to itself, which would be positions C4 and C6.
The methyl group at C3 directs ortho (C2 and C4) and para (C6).
The methyl group at C5 directs ortho (C4 and C6) and para (C2).
All groups, therefore, direct an incoming electrophile to either position 4 or 6. However, the steric environment around these positions is not identical. Position 6 is flanked by a methyl group and the very bulky tert-butyl group. Position 4 is flanked by two methyl groups. Consequently, electrophilic attack at position 6 is more sterically hindered than at position 4. The significant steric hindrance from the tert-butyl group often leads to a preference for substitution at the less encumbered para position over the ortho position. Therefore, it is anticipated that electrophilic attack will preferentially occur at the C4 position.
| Position | Directing Groups | Steric Hindrance | Predicted Outcome |
|---|---|---|---|
| C4 | para to tert-butyl, meta to nitro, ortho to both methyls | Flanked by two methyl groups | Major product |
| C6 | ortho to tert-butyl, meta to nitro, ortho/para to methyls | Flanked by a methyl and a tert-butyl group | Minor product |
An important consideration in the nitration of highly alkylated benzenes is the possibility of ipso-nitration, where the electrophile attacks a carbon atom that is already substituted. In the case of the precursor, 1-tert-butyl-3,5-dimethylbenzene, nitration can lead to the formation of the title compound, but ipso-attack at the tert-butyl-bearing carbon is also a known pathway for related molecules. This attack results in the displacement of the tert-butyl group and its replacement by a nitro group.
The mechanism of ipso-nitration involves the attack of the nitronium ion (NO₂⁺) at the carbon atom bonded to the tert-butyl group, forming a cyclohexadienyl cation intermediate, also known as an arenium ion or a σ-complex. This specific type of intermediate is a cyclohexa-2,5-dienyl adduct. The formation of such adducts is a key step in both regular and ipso-substitution pathways.
Following the formation of the cyclohexadienyl adduct, the system seeks to regain its aromatic stability. This process, known as rearomatization, can occur through different pathways.
Proton Loss: In a standard electrophilic aromatic substitution, a proton is eliminated from the sp³-hybridized carbon of the adduct. This is the most common pathway.
Loss of the Electrophile: The electrophilic attack can be reversible, and the adduct can revert to the starting materials by losing the electrophile.
Loss of a Substituent (Ipso-Substitution): If the attack occurs at a substituted position (ipso-attack), the substituent itself can be eliminated. In the case of an attack at the C1 position of the precursor, the tert-butyl cation ((CH₃)₃C⁺) can be expelled, leading to the formation of 1,3-dimethyl-2,5-dinitrobenzene (if the reaction proceeds further) or other rearranged products. The stability of the leaving group is a critical factor in this process.
The specific pathway taken depends on the reaction conditions and the structure of the intermediate adduct.
Nucleophilic Substitution Reactions in Substituted Nitrobenzenes
The presence of a strongly electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). The nitro group activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to it. In this molecule, the positions ortho to the nitro group are C1 (bearing the tert-butyl group) and C3 (bearing a methyl group). The para position is C5 (also bearing a methyl group).
A common SNAr reaction involves the displacement of the nitro group itself, especially if there are other activating groups on the ring. The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the presence of electron-withdrawing groups. While the alkyl groups are electron-donating and would slightly disfavor this reaction, the strong activation by the nitro group can still allow for substitution under appropriate conditions with strong nucleophiles.
Chemical Transformations and Functional Group Interconversions
The functional groups on this compound can undergo various chemical transformations.
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) or chemical reducing agents like Sn/HCl or Fe/HCl. This would yield 2-tert-butyl-4,6-dimethylaniline, a valuable synthetic intermediate. The conversion of dimethyl-nitrobenzene to dimethyl-aniline via catalytic hydrogenation is a well-established industrial process.
Reactions of the Alkyl Groups: The methyl groups can undergo free-radical halogenation at the benzylic position under UV light or with initiators like N-bromosuccinimide (NBS). The tert-butyl group is generally stable under these conditions.
Denitrative Cross-Coupling: Recent advances in catalysis have shown that the nitro group can be used as a leaving group in cross-coupling reactions. For example, palladium-catalyzed denitrative cross-coupling reactions can form new carbon-nitrogen or carbon-carbon bonds, providing a modern synthetic route to functionalize the molecule at the C2 position.
Reduction of Nitro Group to Amino Functionality for Derivative Synthesis
The conversion of the nitro group into an amino group is a fundamental transformation in organic synthesis, providing access to aniline (B41778) derivatives that are crucial building blocks for pharmaceuticals, dyes, and other specialty chemicals. jsynthchem.com The reduction of this compound yields 2-tert-butyl-4,6-dimethylaniline, a sterically hindered aniline with potential applications in ligand and materials synthesis.
A variety of methods are available for the reduction of aromatic nitro compounds. wikipedia.orgmasterorganicchemistry.com These can be broadly categorized into catalytic hydrogenation and chemical reductions using dissolving metals or other reagents. wikipedia.orgmdpi.com
Catalytic Hydrogenation: This is a widely used industrial method involving hydrogen gas and a metal catalyst.
Catalysts: Common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org
Conditions: The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.
Considerations: For a sterically hindered substrate like this compound, the reaction rate might be slower due to the difficulty of the nitro group accessing the catalyst's active sites. More forcing conditions (higher pressure or temperature) or more active catalysts may be required.
Chemical Reductions: These methods offer alternatives when catalytic hydrogenation is not feasible or desired.
Metal-Acid Systems: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com The reaction proceeds through a series of single electron transfers from the metal.
Other Reagents: Other effective reagents include sodium hydrosulfite, tin(II) chloride, and hydrazine (B178648) in the presence of a catalyst like Raney nickel. wikipedia.orgresearchgate.net Systems using sodium borohydride (B1222165) have also been developed, often requiring a transition metal complex to reduce the nitro group, as NaBH₄ alone is typically ineffective for this purpose. jsynthchem.com
The choice of reducing agent can be critical for achieving high yields and avoiding side reactions, especially given the steric congestion around the nitro functionality in the target molecule.
| Method | Typical Reagents | General Conditions | Applicability Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Solvent (e.g., EtOH, EtOAc), H₂ atmosphere | Highly efficient and clean, but may be slow for sterically hindered substrates. |
| Dissolving Metal Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Aqueous or alcoholic acidic medium | Robust and widely used; workup involves neutralizing large amounts of acid. |
| Sulfide Reduction | Na₂S, (NH₄)₂S, NaHS | Aqueous or alcoholic solution | Can be selective for partial reduction of dinitro compounds. |
| Hydrazine-Based Reduction | N₂H₄·H₂O, Raney Ni or Fe catalyst | Alcoholic solvent, often at reflux | Powerful reducing system; avoids the use of strong acids. researchgate.net |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, reflux | Avoids the use of gaseous hydrogen. |
Cleavage Reactions of tert-Butyl Group under Acidic Conditions
The tert-butyl group, while sterically bulky, can be removed from an aromatic ring under specific, typically acidic, conditions. This reaction is known as dealkylation and is effectively a retro-Friedel-Crafts alkylation. The stability of the resulting tert-butyl carbocation is a key driving force for this transformation. libretexts.org
The mechanism for the acid-catalyzed cleavage involves the following steps:
Protonation: A proton from a strong acid attacks a carbon atom of the aromatic ring, typically the one bearing the tert-butyl group, to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Elimination: The C-C bond between the ring and the tert-butyl group cleaves, releasing a stable tert-butyl cation ((CH₃)₃C⁺). This step restores the aromaticity of the ring.
Cation Trapping: The released tert-butyl cation can be trapped by a nucleophile present in the medium or can lose a proton to form isobutylene (B52900) gas.
For this compound, the presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack (including protonation). Consequently, cleavage of the tert-butyl group requires harsh acidic conditions, such as concentrated sulfuric acid or a strong Lewis acid like aluminum chloride in the presence of a proton source. Milder acidic conditions that might cleave a tert-butyl ether would likely be ineffective. libretexts.orgresearchgate.net
| Acidic System | Typical Conditions | Mechanism | Notes |
|---|---|---|---|
| Concentrated Sulfuric Acid (H₂SO₄) | Heating in concentrated H₂SO₄ | Retro-Friedel-Crafts Alkylation | Harsh conditions required due to the deactivated ring. |
| Lewis Acid / Brønsted Acid | AlCl₃ / HCl | Retro-Friedel-Crafts Alkylation | The Lewis acid enhances the protonating ability of the Brønsted acid. |
| Trifluoroacetic Acid (TFA) | Refluxing in TFA | Retro-Friedel-Crafts Alkylation | A strong organic acid; often used for cleaving acid-labile protecting groups. libretexts.org |
Isomerization and Rearrangement Reactions (e.g., Dienol Isomerization)
Aromatic nitro compounds bearing an alkyl group in the ortho position can undergo a specific type of tautomerism known as nitro-aci-nitro tautomerism. researchgate.netrsc.org In the case of this compound, the methyl group at the C3 position is ortho to the nitro group at C2. This structural arrangement allows for an intramolecular proton transfer.
The process involves the migration of a proton from the ortho-methyl group to one of the oxygen atoms of the nitro group. This converts the nitro form into its tautomer, the aci-nitro form, which is also known as a nitronic acid. spcmc.ac.in
The key features of this isomerization are:
Structure: The resulting aci-nitro tautomer exists as a quinoid-type structure, where the aromaticity of the benzene (B151609) ring is disrupted. This intermediate contains a carbon-nitrogen double bond (C=N⁺(O⁻)OH) and possesses a dienol-like character within the six-membered ring.
Equilibrium: The nitro form is thermodynamically more stable than the aci-nitro form. spcmc.ac.in The equilibrium heavily favors the nitro tautomer under normal conditions. However, the aci-nitro form can be generated photochemically or can exist as a transient intermediate in certain reactions, particularly under acidic or basic conditions. researchgate.netrsc.org
Reactivity: Although unstable, the aci-nitro intermediate is reactive and can participate in various subsequent reactions. For example, it can be trapped by nucleophiles or undergo cyclization or further rearrangement reactions, leading to different products. nih.gov
This tautomerization is a fundamental rearrangement process for ortho-alkyl nitroaromatic compounds and represents a key aspect of the reactivity of this compound beyond simple substitution or reduction reactions.
Synthetic Applications and Derivative Chemistry of 1 Tert Butyl 3,5 Dimethyl 2 Nitrobenzene
Precursor in Advanced Organic Synthesis
The strategic placement of functional groups in 1-tert-butyl-3,5-dimethyl-2-nitrobenzene makes it an ideal starting point for the construction of more complex molecular architectures.
Synthesis of Polyfunctionalized Aromatic Systems
The presence of the nitro group allows for a range of chemical transformations, enabling the introduction of additional functionalities onto the aromatic ring. While direct electrophilic substitution on the nitro-compound is challenging due to the deactivating nature of the nitro group and significant steric hindrance, the true synthetic utility is unlocked through the reduction of the nitro group.
The catalytic hydrogenation of this compound, typically employing catalysts such as palladium on carbon (Pd/C), readily yields 2-tert-butyl-4,6-dimethylaniline. researchgate.netairccse.com This corresponding aniline (B41778) is a significantly more versatile intermediate. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, in this specific aniline, the positions ortho and para to the amino group are already substituted with a tert-butyl and a methyl group, respectively. This inherent substitution pattern channels further reactions to the remaining positions, offering a degree of regiochemical control in the synthesis of polyfunctionalized aromatic systems.
Development of Substituted Anilines and Amines
The primary derivative of this compound is its corresponding aniline, 2-tert-butyl-4,6-dimethylaniline. researchgate.net This sterically hindered primary aniline is a crucial building block for a variety of more complex substituted anilines and amines. The amino group can undergo a wide array of reactions, including alkylation, acylation, and diazotization, leading to a diverse range of derivatives.
Substituted anilines are foundational components in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netresearchgate.net The specific steric and electronic properties conferred by the tert-butyl and dimethyl groups in 2-tert-butyl-4,6-dimethylaniline can be leveraged to fine-tune the biological activity or physical properties of the final products. For instance, sterically hindered anilines are known to participate in specialized coupling reactions to form ligands for catalysis or functional organic materials. rsc.org
Formation of High-Value Chemical Intermediates
The derivatives of this compound are valuable intermediates in several industrial applications, ranging from agriculture to consumer products.
General Applications in Agrochemical and Pharmaceutical Synthesis
Aniline and its derivatives are ubiquitous structural motifs in a vast number of biologically active compounds. researchgate.net They are integral to the core structures of many pesticides and pharmaceuticals. researchgate.net While direct examples of agrochemicals or pharmaceuticals derived specifically from this compound are not extensively documented in publicly available literature, the general importance of substituted anilines in these fields suggests its potential utility. The unique substitution pattern of its aniline derivative could be exploited to develop new active ingredients with specific steric requirements for receptor binding or to enhance metabolic stability.
Synthesis of Specific Dyes and Fragrance Compounds (e.g., Nitro Musks like Musk Xylene)
One of the most notable applications of the hydrocarbon precursor to this compound is in the fragrance industry. The nitration of 1-tert-butyl-3,5-dimethylbenzene (tert-butyl-m-xylene) is a key step in the production of Musk Xylene, a synthetic nitro musk. Musk Xylene is chemically known as 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene.
The synthesis of Musk Xylene involves the nitration of tert-butyl-m-xylene using a mixture of nitric acid and sulfuric acid. ibm.comrsc.org In a stepwise nitration, this compound would be an initial intermediate. Further nitration at the available positions on the aromatic ring leads to the final trinitro product. Musk Xylene has been used extensively as a fixative and fragrance ingredient in perfumes, soaps, and cosmetics since the early 20th century. ibm.com
Advanced Derivatization for Material Science Research
The unique structural features of this compound and its derivatives, particularly the corresponding sterically hindered aniline, present opportunities for applications in material science. Sterically hindered amines are known to be effective light stabilizers in polymers, where they can act as radical scavengers to prevent photodegradation. google.com
Synthesis of Bulky Diaryl Disulfides
The synthesis of sterically hindered diaryl disulfides derived from this compound necessitates a multi-step approach, commencing with the reduction of the nitro group to form the corresponding aniline, 2-tert-butyl-4,6-dimethylaniline. This transformation is a critical initial step as the nitro group itself is not directly amenable to the formation of a disulfide linkage under typical conditions.
The reduction of nitroarenes to anilines is a well-established process in organic synthesis, often accomplished through catalytic hydrogenation. For instance, the hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline can be effectively carried out using a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol (B145695). airccse.com This process typically involves reacting the nitro compound with hydrogen gas under pressure and at an elevated temperature. airccse.com The general conditions for such reductions are outlined in the table below.
Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes
| Parameter | Condition |
| Catalyst | 5% Pd/C |
| Solvent | Ethanol |
| Temperature | 343–403 K |
| Pressure | 4–10 bar H₂ |
Once 2-tert-butyl-4,6-dimethylaniline is obtained, it can be converted into a highly versatile intermediate, an arenediazonium salt. This is typically achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like tetrafluoroboric acid) at low temperatures. The resulting arenediazonium tetrafluoroborate (B81430) is then a suitable precursor for the synthesis of diaryl disulfides.
A modern and efficient method for the synthesis of diaryl disulfides involves the visible light-mediated coupling of arenediazonium tetrafluoroborates with carbon disulfide (CS₂). beilstein-journals.org This approach is advantageous due to its mild reaction conditions and environmentally friendly nature. beilstein-journals.org In this process, a photocatalyst, such as Ru(bpy)₃(PF₆)₂, is excited by visible light and initiates a radical pathway, leading to the formation of the diaryl disulfide. beilstein-journals.org The bulky 2-tert-butyl-4,6-dimethylphenyl diazonium tetrafluoroborate would be expected to undergo this coupling reaction to yield the corresponding sterically hindered 1,2-bis(2-tert-butyl-4,6-dimethylphenyl) disulfide.
Cascade Diarylation Reactions with Non-Prefunctionalized Arenes
The synthetic utility of this compound extends to the formation of carbon-carbon bonds through cascade diarylation reactions, again proceeding through the initial reduction to 2-tert-butyl-4,6-dimethylaniline and subsequent conversion to an arenediazonium salt. These diazonium salts are valuable reagents in arylation reactions due to the excellent leaving group ability of molecular nitrogen (N₂).
The photodecomposition of arenediazonium salts upon exposure to light can be harnessed for arylation reactions. beilstein-journals.org This process generates an aryl radical, which can then react with a non-prefunctionalized arene in a cascade process to form a biaryl product. The use of the bulky 2-tert-butyl-4,6-dimethylphenyl diazonium salt in such a reaction would lead to the formation of sterically encumbered biaryl compounds.
The reaction conditions for such cascade diarylations would likely involve the photolysis of the diazonium salt in the presence of the target arene. The specific photocatalyst and reaction conditions can be tuned to optimize the yield and selectivity of the desired biaryl product. The bulky nature of the 2-tert-butyl-4,6-dimethylphenyl group would influence the regioselectivity of the arylation reaction on the non-prefunctionalized arene.
Exploration of Non-Linear Optical (NLO) Chromophores and Related Systems
Nitrobenzene (B124822) and its derivatives are a well-studied class of organic compounds known for their significant non-linear optical (NLO) properties. ibm.com These properties arise from the intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. acs.org In the case of this compound, the nitro group acts as a strong electron acceptor.
The presence of bulky substituents, such as the tert-butyl and methyl groups, can have a significant impact on the NLO properties of the molecule. These groups can influence the molecular packing in the solid state, which is a crucial factor for achieving a large macroscopic NLO response in a crystalline material. ibm.com For a material to exhibit second-order NLO effects, it must crystallize in a non-centrosymmetric space group. ibm.com The steric hindrance provided by the tert-butyl and methyl groups in this compound could potentially favor a non-centrosymmetric crystal packing arrangement.
Future Directions and Emerging Research Avenues
Development of Greener Synthetic Routes and Sustainable Methodologies
The traditional synthesis of nitroaromatic compounds often relies on the use of strong mineral acids like sulfuric acid and nitric acid, which poses significant environmental and safety concerns. Future research will likely focus on developing more sustainable and environmentally benign synthetic protocols.
Key research objectives in this area include:
Solid Acid Catalysts: Investigating the use of recyclable solid acid catalysts, such as zeolites, clays, or supported acids, to replace corrosive liquid acids. These catalysts can simplify product purification and minimize waste generation.
Alternative Nitrating Agents: Exploring milder and more selective nitrating agents. This could involve the use of reagents like dinitrogen pentoxide (N₂O₅) in combination with solid catalysts or employing nitronium salt derivatives that operate under less harsh conditions.
Solvent-Free and Alternative Solvent Systems: Developing reaction conditions that minimize or eliminate the use of volatile organic solvents. Research into solvent-free reactions or the use of more sustainable solvents like ionic liquids or supercritical fluids could significantly reduce the environmental impact.
Flow Chemistry: Utilizing continuous flow reactors for nitration reactions. This technology offers enhanced safety by minimizing the volume of hazardous reactants at any given time, improved heat transfer, and precise control over reaction parameters, which can lead to higher yields and selectivity.
| Methodology | Potential Advantages for Synthesizing 1-tert-Butyl-3,5-dimethyl-2-nitrobenzene |
| Solid Acid Catalysis | Reduced corrosion, catalyst recyclability, simplified work-up procedures. |
| Alternative Nitrating Agents | Increased selectivity, milder reaction conditions, reduced by-product formation. |
| Solvent-Free Systems | Lower environmental impact, reduced waste, potential for cost savings. |
| Continuous Flow Chemistry | Enhanced safety, better temperature control, improved reproducibility and scalability. |
Advanced Mechanistic Investigations and Reaction Engineering
A deeper understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and controlling the formation of isomers. The steric hindrance imposed by the tert-butyl and dimethyl groups presents a unique challenge in predicting and controlling the regioselectivity of the nitration reaction.
Future research in this domain will likely involve:
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model the reaction pathway. researchgate.net These studies can provide insights into the transition state energies for the formation of different isomers, elucidate the role of the solvent, and predict the optimal reaction conditions.
In-situ Spectroscopic Analysis: Utilizing techniques such as Raman and infrared spectroscopy to monitor the reaction in real-time. This can help in understanding the kinetics of the reaction and identifying transient intermediates, leading to a more complete mechanistic picture.
Kinetic Studies: Performing detailed kinetic studies under various conditions to determine the reaction order, activation energies, and the influence of catalyst and substrate concentrations. This data is invaluable for optimizing reaction conditions and scaling up the process.
Reaction Engineering: Applying principles of reaction engineering to design more efficient reactor systems. This includes optimizing mixing, heat transfer, and mass transport to maximize the yield and selectivity of the desired product.
Exploration of Novel Derivatives and Their Unique Reactivities
The functional groups present in this compound—the nitro group, the aromatic ring, and the alkyl substituents—offer multiple avenues for further chemical transformations. Exploring the synthesis of novel derivatives can lead to the discovery of compounds with unique chemical, physical, and biological properties.
Promising areas for investigation include:
Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would yield 2-amino-1-tert-butyl-3,5-dimethylbenzene. This aniline (B41778) derivative could serve as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Nucleophilic Aromatic Substitution (SNAAr): Investigating the reactivity of the aromatic ring towards nucleophiles. The electron-withdrawing nature of the nitro group can activate the ring for SNAAr reactions, allowing for the introduction of a wide range of functional groups.
Modifications of the Alkyl Groups: Exploring selective oxidation or halogenation of the methyl groups to introduce further functionality.
Cross-Coupling Reactions: Utilizing the nitro group as a leaving group in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.org
| Derivative Class | Potential Synthetic Utility |
| Anilines (from nitro reduction) | Precursors for heterocycles, azo dyes, and biologically active molecules. |
| Substituted Aromatics (from SNAAr) | Access to a diverse range of functionalized aromatic compounds. |
| Functionalized Alkylbenzenes | Introduction of new reactive sites for further derivatization. |
| Biaryls (from cross-coupling) | Synthesis of complex molecular architectures for materials science and medicinal chemistry. |
Integration of Artificial Intelligence and Machine Learning in Predictive Synthesis and Property Prediction
Future applications of AI and ML in the context of this compound and its derivatives could include:
Predictive Synthesis: Using ML algorithms trained on large reaction databases to predict the optimal conditions (catalyst, solvent, temperature) for the synthesis of this compound with high yield and selectivity. acs.orgmdpi.com This can significantly reduce the number of experiments required.
Regioselectivity Prediction: Developing models that can accurately predict the isomeric distribution in electrophilic aromatic substitution reactions on complex substrates. researchgate.netacs.org This would be particularly valuable for controlling the synthesis of the desired 2-nitro isomer.
Property Prediction: Employing Quantitative Structure-Activity Relationship (QSAR) and other ML models to predict the physicochemical properties (e.g., solubility, melting point) and potential biological activities of novel derivatives. This can help in prioritizing synthetic targets.
De Novo Molecular Design: Utilizing generative AI models to design new derivatives of this compound with specific desired properties, opening up new avenues for materials and drug discovery.
| AI/ML Application | Potential Impact on Research |
| Predictive Synthesis | Accelerated optimization of reaction conditions, reduced experimental costs. technologynetworks.com |
| Regioselectivity Prediction | Improved control over product distribution, higher synthetic efficiency. rsc.org |
| Property Prediction | Rational design of molecules with desired characteristics, prioritization of synthetic targets. |
| De Novo Design | Discovery of novel compounds with enhanced properties for specific applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
